molecular formula C18H9Cl2NO5S B3002237 (5,7-Dichloroquinolin-8-yl) 2-oxochromene-6-sulfonate CAS No. 2415630-76-9

(5,7-Dichloroquinolin-8-yl) 2-oxochromene-6-sulfonate

Cat. No.: B3002237
CAS No.: 2415630-76-9
M. Wt: 422.23
InChI Key: JZDUVCFEANTBTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5,7-Dichloroquinolin-8-yl) 2-oxochromene-6-sulfonate is a useful research compound. Its molecular formula is C18H9Cl2NO5S and its molecular weight is 422.23. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Activities

  • A study synthesized and evaluated the antimicrobial activities of new N-pyridinium, quaternary ammonium quinolinium, and isoquinolinium sulfonate derivatives. Among these, certain compounds displayed moderate to high activity against both Gram-positive and Gram-negative bacteria, as well as tested fungi (Fadda, El-Mekawy, & AbdelAal, 2016).
  • Another study focused on the chemoselective synthesis of 5-amino-7-bromoquinolin-8-ol sulfonate derivatives, revealing potent antibacterial and antifungal activities in some of these compounds (Krishna, 2018).

Metal Complexation and Analytical Applications

  • Research on Mo(VI) and derivatives of oxine (a category to which 8-hydroxyquinolines belong) demonstrated their complex formation and potential use in adsorption polarography, an analytical technique for metal detection (Magyar & Richner, 1987).
  • A study on platinum(II) complexes with quinolinol derivatives, including 5,7-dichloro-8-quinolinol, explored their anticancer potential, revealing selective toxicity towards certain carcinoma cell lines (Živković et al., 2018).

Liposome-Water Partitioning and Toxicity Studies

  • The study of 8-hydroxyquinolines and their copper complexes in liposome-water partitioning provided insights into the bioavailability and toxicity of these compounds, particularly in relation to their passive uptake into biological membranes (Kaiser & Escher, 2006).

Properties

IUPAC Name

(5,7-dichloroquinolin-8-yl) 2-oxochromene-6-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9Cl2NO5S/c19-13-9-14(20)18(17-12(13)2-1-7-21-17)26-27(23,24)11-4-5-15-10(8-11)3-6-16(22)25-15/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDUVCFEANTBTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2Cl)Cl)OS(=O)(=O)C3=CC4=C(C=C3)OC(=O)C=C4)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9Cl2NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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